7-Acetyl-5-bromoindolin-2-one
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Overview
Description
7-Acetyl-5-bromoindolin-2-one is a chemical compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure features an indolin-2-one core with an acetyl group at the 7th position and a bromine atom at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-5-bromoindolin-2-one typically involves the bromination of indolin-2-one followed by acetylation. One common method includes:
Bromination: Indolin-2-one is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform to introduce the bromine atom at the 5th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-5-bromoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 5-substituted indolin-2-one derivatives.
Oxidation: Formation of 7-acetyl-5-bromo-3-oxoindolin-2-one.
Reduction: Formation of 7-acetyl-5-bromo-3-hydroxyindolin-2-one.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of protein kinases and other enzymes.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 7-Acetyl-5-bromoindolin-2-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Acetyl-5-bromoindolin-2-one can be compared with other indolinone derivatives, such as:
5-Bromoindolin-2-one: Lacks the acetyl group at the 7th position, which may affect its biological activity.
7-Acetylindolin-2-one: Lacks the bromine atom at the 5th position, which may influence its reactivity and interactions with molecular targets.
5,7-Dibromoindolin-2-one: Contains an additional bromine atom, which may enhance its reactivity in substitution reactions.
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
7-acetyl-5-bromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H8BrNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14) |
InChI Key |
HYGPXJFMEWWNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=C1NC(=O)C2)Br |
Origin of Product |
United States |
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